![molecular formula C9H8FN3O B1442857 [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-65-2](/img/structure/B1442857.png)
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
“[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, including “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol”, is accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of these compounds is often (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” include the Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .Applications De Recherche Scientifique
Crystal Structure and α-Glycosidase Inhibition
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol demonstrates α-glycosidase inhibition activity, which is significant in medical research, particularly for targeting enzymes involved in carbohydrate digestion (Gonzaga et al., 2016). Its crystal structure is crucial for understanding its interaction with biological molecules.
Catalysis in Organic Synthesis
This compound plays a role in catalyst- and solvent-free synthesis processes, particularly in microwave-assisted Fries rearrangement. This is relevant for creating more efficient and environmentally friendly synthetic pathways in chemistry (Moreno-Fuquen et al., 2019).
Huisgen 1,3-Dipolar Cycloaddition Catalysis
The compound is also utilized in catalyzing Huisgen 1,3-dipolar cycloadditions, a key reaction in click chemistry, which is widely used in drug discovery and material science (Ozcubukcu et al., 2009).
Antimicrobial Activity
In the field of pharmacology, this compound is used in the synthesis of various derivatives that exhibit antimicrobial properties. This is significant for the development of new antibacterial and antifungal agents (Nagamani et al., 2018).
Molecular Interactions and Tetrel Bonding
Research also focuses on the compound’s role in molecular interactions, especially in the context of tetrel bonding. This is important for understanding molecular assembly and interaction in chemistry (Ahmed et al., 2020).
Fluorescence and Photophysical Properties
The compound forms part of the synthesis of novel fluorophores, which are crucial in studies related to fluorescence and photophysical properties, impacting areas like material science and biological imaging (Padalkar et al., 2015).
Orientations Futures
The future directions for the research and development of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .
Propriétés
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWXKRQCFFJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
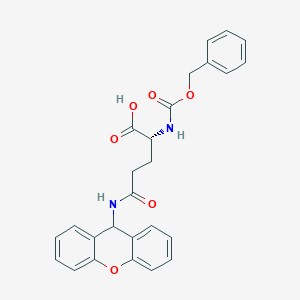
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
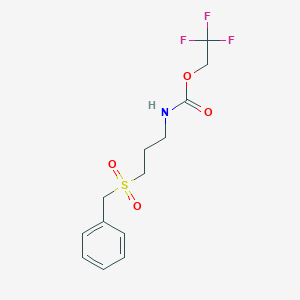
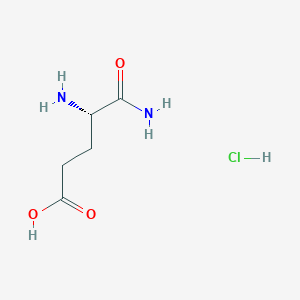

![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
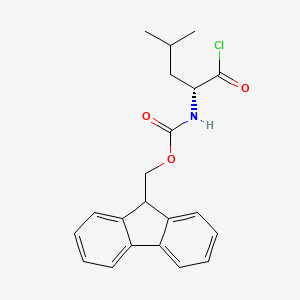
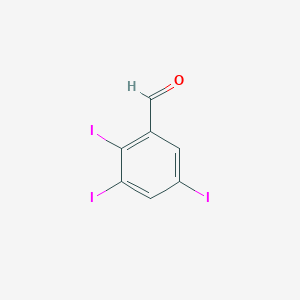
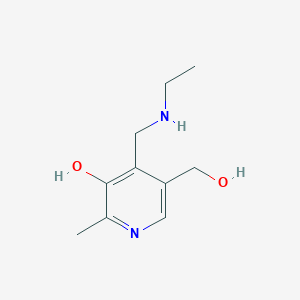
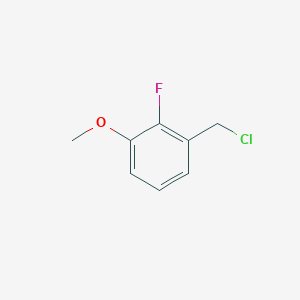
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)
